4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl-substituted benzamide derivative featuring a 4,7-dimethyl-1,3-benzothiazole moiety. Its structure (Canonical SMILES: COCCOC(COC)(S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C)=O) highlights three key components:
- Sulfamoyl group: The bis(2-methoxyethyl)sulfamoyl substituent introduces polar, electron-donating methoxy groups, enhancing solubility and modulating electronic effects.
- Benzamide linkage: The amide bond bridges the sulfamoyl and benzothiazole units, offering conformational rigidity .
While direct pharmacological data for this compound is unavailable in the provided evidence, structurally analogous sulfamoyl benzamides are reported to exhibit antimicrobial, antifungal, or enzyme-inhibitory activities .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-15-5-6-16(2)20-19(15)23-22(31-20)24-21(26)17-7-9-18(10-8-17)32(27,28)25(11-13-29-3)12-14-30-4/h5-10H,11-14H2,1-4H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWSCXHYDYVKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves multiple steps, typically starting with the preparation of the benzothiazole core. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Structural Analogues with Fluorinated/Chlorinated Benzamides
Compounds 5f, 5g, 5h, and 5i () share a sulfamoyl benzamide scaffold but differ in substituents:
Key Differences vs. Target Compound :
- The target compound lacks halogen substituents but includes a dimethyl-benzothiazole group, which may enhance lipophilicity compared to the tetrahydrofuran-derived sulfamoyl groups in 5f–5i .
- The bis(2-methoxyethyl)sulfamoyl group likely reduces crystallinity (lower predicted m.p.) compared to halogenated analogues due to increased conformational flexibility .
Heterocyclic Sulfamoyl Derivatives
LMM5 and LMM11 () feature 1,3,4-oxadiazole rings instead of benzothiazoles:
Key Differences vs. Target Compound :
- The bis(2-methoxyethyl) group offers superior solubility in polar solvents compared to LMM11’s cyclohexyl substituent .
Triazole-Thione Derivatives
Compounds 7–9 () contain 1,2,4-triazole-thione moieties:
- Structural Feature : Equilibrium between thione and thiol tautomers, stabilized by electron-withdrawing sulfonyl groups.
- Spectral Data : Absence of ν(S–H) bands (~2500–2600 cm⁻¹) confirms thione dominance; ν(C=S) at 1247–1255 cm⁻¹ .
Key Differences vs. Target Compound :
- The benzothiazole in the target compound lacks tautomeric versatility, suggesting reduced redox activity compared to triazole-thiones.
- The sulfamoyl group in the target is less electron-withdrawing than the sulfonyl groups in 7–9 , altering electronic distribution .
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H27N3O5S2
- CAS Number : 905695-50-3
Structure Representation
| Component | Description |
|---|---|
| Sulfamoyl Group | Inhibits enzyme activity by mimicking natural substrates. |
| Benzothiazole Core | Known for various biological activities including antimicrobial and anticancer effects. |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various benzothiazole derivatives, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The testing methods included broth microdilution assays following CLSI guidelines.
Table 1: Antimicrobial Activity Results
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of the compound has been explored in various studies. It was tested against several human cancer cell lines using both 2D and 3D culture models. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |
|---|---|---|
| A549 (Lung Cancer) | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 (Lung Cancer) | 6.48 ± 0.11 | 16.00 ± 9.38 |
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The sulfonamide group is known to inhibit specific enzymes by mimicking the structure of natural substrates, which can lead to a cascade of biological effects depending on the target pathways involved.
Key Mechanisms:
- Enzyme Inhibition : Blocks the activity of enzymes critical for bacterial growth and cancer cell proliferation.
- DNA Interaction : Some studies suggest that similar compounds bind to DNA, disrupting replication and transcription processes.
Study on Antitumor Activity
In a comprehensive study published in PMC, newly synthesized benzothiazole derivatives were evaluated for their antitumor properties. The results showed that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential for developing new therapeutic agents based on this scaffold .
Comparative Studies with Related Compounds
Comparative studies have shown that benzothiazole derivatives generally possess higher biological activity than benzimidazole derivatives. This suggests that modifications to the benzothiazole core can enhance efficacy against microbial and cancerous cells .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on benzothiazole, methoxyethyl chains) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₂₃H₂₈N₄O₅S₂, expected [M+H]⁺ = 529.14) .
- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
How can researchers resolve contradictions in reported synthetic yields across studies?
Advanced Research Focus
Discrepancies in yields (e.g., 40–75%) arise from:
- Byproduct Formation : Unreacted sulfamoyl chloride or hydrolyzed intermediates. Mitigate via controlled reagent addition rates and inert atmospheres .
- Solvent Polarity : Lower-polarity solvents (e.g., DCM) may reduce hydrolysis but slow reaction kinetics. Use kinetic modeling to balance trade-offs .
Methodology : Conduct reproducibility studies with strict parameter documentation. Compare yields under identical conditions (e.g., 25°C, N₂ atmosphere) and apply ANOVA to identify statistically significant variables .
What strategies minimize byproducts during sulfamoyl group incorporation?
Q. Advanced Research Focus
- Stepwise Sulfamoylation : Introduce the bis(2-methoxyethyl)amine group before coupling to the benzothiazole to avoid steric hindrance .
- Catalyst Screening : Test bases (e.g., pyridine vs. DMAP) to enhance nucleophilic substitution efficiency. DMAP reduces reaction time by 30% in some analogs .
- Byproduct Analysis : Use LC-MS to identify dimers or sulfonic acid derivatives. Optimize quenching protocols (e.g., ice-cold water) to arrest side reactions .
How does structural modification impact biological activity, and what SAR insights exist?
Q. Advanced Research Focus
- Benzothiazole Core : 4,7-Dimethyl substitution enhances lipophilicity, improving membrane permeability in cytotoxicity assays .
- Sulfamoyl Group : The bis(2-methoxyethyl) side chain increases solubility but may reduce binding affinity compared to bulkier substituents. Compare IC₅₀ values against analogs with phenyl or ethyl groups .
SAR Methodology : Synthesize derivatives (e.g., varying sulfamoyl alkyl chains) and test in enzyme inhibition assays (e.g., kinase targets). Use molecular docking to correlate substituent size with binding pocket interactions .
What computational tools aid in predicting reaction pathways for derivative synthesis?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for sulfamoyl group reactions, predicting activation energies and regioselectivity .
- Reaction Path Search Software : Tools like GRRM17 identify low-energy pathways for multi-step syntheses, reducing trial-and-error experimentation .
Application : Simulate the coupling reaction between 4-sulfamoylbenzoyl chloride and benzothiazole amine to optimize solvent polarity and temperature .
How do environmental factors (e.g., light, oxygen) degrade the compound, and how is stability tested?
Q. Advanced Research Focus
- Photodegradation : UV exposure oxidizes the benzothiazole ring, forming sulfoxide byproducts. Use amber glassware and antioxidant additives (e.g., BHT) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify breakdown products with LC-MS .
What are the ethical and safety considerations for handling this compound?
Q. Basic Research Focus
- Toxicity Screening : Preclinical assays (e.g., Ames test) assess mutagenicity. Follow NIH guidelines for safe disposal .
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods during synthesis due to potential respiratory irritants (e.g., sulfamoyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
